molecular formula C12H15N3O3 B14066952 1-(2-Methyl-3-nitrobenzoyl)piperazine

1-(2-Methyl-3-nitrobenzoyl)piperazine

Cat. No.: B14066952
M. Wt: 249.27 g/mol
InChI Key: QOGIPYQZBBWJHU-UHFFFAOYSA-N
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Description

1-(2-Methyl-3-nitrobenzoyl)piperazine is an organic compound with the molecular formula C12H15N3O3 It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with a methyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-3-nitrobenzoyl)piperazine typically involves the acylation of piperazine with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like chloroform. The mixture is cooled to 0°C to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-3-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are used.

Major Products:

    Reduction: The major product is 1-(2-Methyl-3-aminobenzoyl)piperazine.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

1-(2-Methyl-3-nitrobenzoyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in receptor studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-nitrobenzoyl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoyl and piperazine moieties. The nitro group may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-3-nitrobenzoyl)piperazine is unique due to the presence of both a methyl and a nitro group on the benzoyl ring

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

(2-methyl-3-nitrophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C12H15N3O3/c1-9-10(3-2-4-11(9)15(17)18)12(16)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

QOGIPYQZBBWJHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCNCC2

Origin of Product

United States

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